molecular formula C20H25N3O2S B7038273 N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide

N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide

Cat. No.: B7038273
M. Wt: 371.5 g/mol
InChI Key: XBMDEBISBRKVMM-UHFFFAOYSA-N
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Description

N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core, a thiophene ring, and an acetamide group.

Properties

IUPAC Name

N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-14-10-11-22(3)17-7-4-5-8-18(17)23(14)20(25)13-16(21-15(2)24)19-9-6-12-26-19/h4-9,12,14,16H,10-11,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMDEBISBRKVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2N1C(=O)CC(C3=CC=CS3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzodiazepine Core: The synthesis begins with the condensation of o-phenylenediamine with a suitable diketone to form the benzodiazepine core. This reaction is typically carried out under acidic conditions.

    Introduction of Thiophene Ring: The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where the benzodiazepine core is reacted with a thiophene derivative in the presence of a Lewis acid catalyst.

    Attachment of Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor complex.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[3-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide is unique due to the presence of the thiophene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity, metabolic stability, and overall therapeutic profile.

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